Structural Determinants of Lipophilicity: ACD/LogP Comparison for Dodec-2-yn-1-ol vs. Shorter-Chain Alkynols
Dodec-2-yn-1-ol exhibits a significantly higher lipophilicity compared to its shorter-chain homologs, a key property governing its behavior in biological and biphasic systems. The predicted ACD/LogP value for Dodec-2-yn-1-ol is 4.38 . In contrast, the ACD/LogP for the C8 analog, 2-Octyn-1-ol, is 2.42 . This difference quantifies the impact of the four-carbon extension on its partition coefficient.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | ACD/LogP = 4.38 |
| Comparator Or Baseline | 2-Octyn-1-ol (ACD/LogP = 2.42) |
| Quantified Difference | ΔLogP = 1.96 |
| Conditions | Predicted via ACD/Labs Percepta Platform |
Why This Matters
This higher LogP value indicates greater hydrophobicity, which can be crucial for selecting an appropriate alkynol for membrane penetration studies, non-polar solvent reactions, or as a component in hydrophobic coatings.
